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molecular formula C12H18O B134431 Isopropyl 2-Isopropylphenyl Ether CAS No. 14366-59-7

Isopropyl 2-Isopropylphenyl Ether

Cat. No. B134431
M. Wt: 178.27 g/mol
InChI Key: KPXDDAHZRPCKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447657

Procedure details

A solution of 2-isopropylphenol (75 g, 0.54 mol) in 60 ml methanol was added, under nitrogen, to a solution of sodium methoxide, prepared by reacting 13.1 g (0.57 mol) sodium with 150 ml dry methanol. To this stirred solution was added isopropyl bromide (82.2 g, 0.66 mol) dropwise over several hours, after which the reaction mixture was heated at reflux overnight. The cooled mixture was filtered to remove solids and methanol was removed on a rotary evaporator. The residue, containing both liquid and solid, was treated with about equal volumes of diethyl ether and water, with the aqueous phase then separated and discarded. The ether phase was washed with Claisen solution, water being added to facilitate separation of phases, and the organic phase retained. The combined aqueous phases was extracted with ether, the extract being added to the prior retained organic phase, and the combined material was dried over anhydrous magnesium sulfate. Ether was removed by evaporation and the residue was distilled to afford isopropyl (2-isopropylphenyl) ether.
Quantity
75 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
82.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].C[O-].[Na+].[Na].[CH:15](Br)([CH3:17])[CH3:16]>CO>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH:15]([CH3:17])[CH3:16])([CH3:3])[CH3:2] |f:1.2,^1:13|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
82.2 g
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove solids and methanol
CUSTOM
Type
CUSTOM
Details
was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue, containing both liquid and solid
ADDITION
Type
ADDITION
Details
was treated with about equal volumes of diethyl ether and water, with the aqueous phase
CUSTOM
Type
CUSTOM
Details
then separated
WASH
Type
WASH
Details
The ether phase was washed with Claisen solution, water being
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
separation of phases
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases was extracted with ether
ADDITION
Type
ADDITION
Details
the extract being added to the prior retained organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined material was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Ether was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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